molecular formula C10H12ClNO2 B1353701 (R)-3-Amino-4-(4-chlorophenyl)butanoic acid CAS No. 678969-21-6

(R)-3-Amino-4-(4-chlorophenyl)butanoic acid

Cat. No.: B1353701
CAS No.: 678969-21-6
M. Wt: 213.66 g/mol
InChI Key: LCYHDQUYYVDIPY-SECBINFHSA-N
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Description

(R)-3-Amino-4-(4-chlorophenyl)butanoic acid (CAS 678969-20-5) is a chiral β-amino acid derivative featuring a 4-chlorophenyl substituent. Its molecular formula is C₁₀H₁₁ClNO₂, with a molecular weight of 212.66 g/mol. This compound is structurally related to γ-aminobutyric acid (GABA) analogs, such as (R)-baclofen, a known GABAB receptor agonist . The 4-chlorophenyl group enhances lipophilicity and receptor binding affinity, making it pharmacologically significant. Synonyms include AG-G-57890, CTK5C6880, and β-(4-chloro)homophenylalanine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-Amino-4-(4-chlorophenyl)butanoic acid typically involves the use of chiral catalysts or chiral starting materials to ensure the correct stereochemistry. One common method is the asymmetric hydrogenation of a suitable precursor, such as a β-keto ester, using a chiral rhodium or ruthenium catalyst. The reaction conditions often include hydrogen gas at elevated pressures and temperatures, along with the appropriate solvent to dissolve the reactants.

Industrial Production Methods

Industrial production of ®-3-Amino-4-(4-chlorophenyl)butanoic acid may involve large-scale asymmetric synthesis using optimized catalysts and reaction conditions to maximize yield and enantiomeric purity. The process may also include steps for purification, such as crystallization or chromatography, to isolate the desired enantiomer.

Chemical Reactions Analysis

Types of Reactions

®-3-Amino-4-(4-chlorophenyl)butanoic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base.

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(R)-3-Amino-4-(4-chlorophenyl)butanoic acid, also known as (R)-baclofen, is a chiral compound with applications spanning chemistry, biology, and medicine. It interacts with molecular targets such as enzymes or receptors, acting as an inhibitor or activator to modulate biochemical pathways. The precise mechanism of action varies depending on the application and target.

Scientific Research Applications

This compound is a valuable compound in various scientific fields:

  • Chemistry It serves as a building block in synthesizing complex molecules.
  • Biology It is studied for its potential effects on biological systems, including enzyme interactions and receptor binding.
  • Medicine It is investigated for potential therapeutic properties and its role as a precursor in drug development.
  • Industry It is utilized in producing specialty chemicals and materials.

Biological Activities

This compound's structure and biological interactions suggest applications, particularly in medicinal chemistry and neuroscience. Studies indicate that it can inhibit glutathione S-transferase, an enzyme involved in detoxification processes in the body.

Activity TypeDescription
Enzyme InhibitionInhibits glutathione S-transferase; potential application in cancer therapy
Neurotransmitter InteractionModulates glutamatergic neurotransmission; implications for cognitive function
PharmacokineticsBBB permeant; low inhibition of CYP enzymes; favorable drug development profile

Case Studies and Research Findings

  • Enzyme Inhibition: A study demonstrated that this compound effectively inhibited glutathione S-transferase activity in vitro, suggesting its potential use in enhancing the effectiveness of certain anticancer drugs by preventing drug detoxification.
  • Neurotransmitter Interaction: An investigation focused on the compound's effects on synaptic transmission within the glutamatergic system and indicated that it could modulate synaptic plasticity, which is vital for learning and memory processes.

Mechanism of Action

The mechanism of action of ®-3-Amino-4-(4-chlorophenyl)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act by binding to these targets and modulating their activity, leading to changes in cellular pathways and physiological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Phenyl Ring

The 4-chlorophenyl group distinguishes this compound from analogs with other substituents. Key comparisons include:

Compound Name Substituent CAS Number Molecular Weight (g/mol) Key Properties
(R)-4-Amino-3-(4-chlorophenyl)butanoic acid 4-Cl 69308-37-8 212.66 High lipophilicity; strong GABAB receptor binding
(R)-4-Amino-3-(4-fluorophenyl)butanoic acid 4-F 741217-33-4 197.21 Lower molecular weight; reduced steric bulk but weaker receptor affinity
(R)-4-Amino-3-phenylbutanoic acid H (no halogen) 35568-36-6 179.22 Lower lipophilicity; diminished receptor interaction due to lack of halogen
(R)-4-Amino-3-p-tolylbutanoic acid 4-CH₃ 67112-56-5 193.24 Increased hydrophobicity; potential steric hindrance at receptor sites

Key Findings :

  • Chlorine vs. Fluorine : The 4-Cl substituent provides superior receptor binding compared to 4-F, likely due to chlorine’s larger atomic radius and polarizability .
  • Halogen vs. Methyl : The 4-CH₃ group in p-tolyl analogs increases hydrophobicity but may reduce binding due to steric effects .

Stereochemical Considerations

The R-configuration is critical for activity. For example:

  • (R)-Baclofen ((R)-4-amino-3-(4-chlorophenyl)butanoic acid): A potent GABAB agonist with ~100-fold higher activity than its S-enantiomer .
  • (S)-3-Amino-4-(4-chlorophenyl)butanoic acid hydrochloride (CAS 331763-58-7): Lower activity in receptor assays, highlighting enantioselectivity .

Heterocyclic and Salt Forms

Replacing the phenyl ring with heterocycles or forming salts alters properties:

Compound Name Structure CAS Number Key Differences
(R)-3-Amino-4-(2-thienyl)butanoic acid hydrochloride Thiophene ring 332061-91-3 Reduced aromaticity; altered electronic properties
Boc-(R)-3-Amino-4-(4-chlorophenyl)butanoic acid Protected amine 218608-96-9 Enhanced stability for synthetic applications

Key Findings :

  • Thienyl analogs : Lower receptor affinity due to decreased aromatic π-π interactions .
  • Boc-protected derivatives : Used as intermediates in peptide synthesis, improving solubility and handling .

Pharmacological and Physicochemical Data

  • Purity: Commercial samples of (R)-3-amino-4-(4-chlorophenyl)butanoic acid are available at 97% purity (CAS 69308-37-8), compared to 95% for 3-chlorophenyl analogs .
  • Solubility : Hydrochloride salts (e.g., CAS 331763-59-8) enhance water solubility, facilitating in vivo studies .
  • Receptor Binding : The 4-Cl substituent in the target compound shows stronger GABAB receptor activation (EC₅₀ = 1.2 µM) compared to 4-F (EC₅₀ = 5.8 µM) in functional assays .

Biological Activity

(R)-3-Amino-4-(4-chlorophenyl)butanoic acid, commonly referred to as baclofen, is a chiral amino acid derivative with significant biological activity. This compound is primarily recognized for its role as a gamma-aminobutyric acid (GABA) analog, influencing various neurological pathways and exhibiting therapeutic potential in treating muscle spasticity and other disorders.

Chemical Structure and Properties

  • Molecular Formula : C10H12ClNO2
  • Molecular Weight : 213.66 g/mol
  • Chirality : The compound exists in an enantiomerically pure form, with the (R)-configuration being biologically active.

Baclofen functions primarily as a GABA_B receptor agonist, which leads to the inhibition of neurotransmitter release and results in muscle relaxation. It modulates synaptic transmission and reduces excitatory neurotransmission, making it effective in managing conditions characterized by excessive muscle tone.

Biological Activities

  • Neurological Effects :
    • Baclofen has been shown to alleviate spasticity in conditions such as multiple sclerosis and spinal cord injury. Clinical studies indicate that it significantly reduces muscle stiffness and improves mobility in affected patients .
    • Its action on GABA_B receptors also suggests potential applications in treating anxiety disorders and epilepsy due to its inhibitory effects on neuronal excitability .
  • Antimicrobial Activity :
    • Research indicates that modifications of baclofen's structure can enhance its antimicrobial properties. For instance, conjugated derivatives have shown promising activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
    • Studies have reported minimum inhibitory concentration (MIC) values ranging from 6 to 12.5 µg/mL for certain derivatives, highlighting the potential for developing new antimicrobial agents based on baclofen's structure .
  • Antioxidant Properties :
    • Some studies suggest that baclofen derivatives exhibit antioxidant activities, which could be beneficial in mitigating oxidative stress-related disorders. The antioxidant capacity of these compounds has been linked to their structural features, particularly the presence of halogen substituents on the phenyl ring .

Case Study 1: Baclofen in Spasticity Management

A clinical trial involving patients with multiple sclerosis demonstrated that oral baclofen significantly reduced muscle spasticity scores compared to placebo. Patients reported improved quality of life and decreased incidence of muscle spasms, reinforcing baclofen's efficacy as a muscle relaxant .

Case Study 2: Antimicrobial Activity of Baclofen Derivatives

A series of synthesized baclofen derivatives were evaluated for their antimicrobial properties using the agar-well diffusion method. Among these, compounds with additional halogen substitutions exhibited enhanced antibacterial activity, with zones of inhibition comparable to conventional antibiotics .

Comparative Analysis of Related Compounds

Compound NameMolecular FormulaKey Features
(S)-3-Amino-4-(4-chlorophenyl)butanoic acidC10H12ClNO2Enantiomer with potentially different activity
3-Amino-4-(phenyl)butanoic acidC10H13NO2Lacks chlorine substitution; different pharmacology
(R)-3-Amino-4-(2-chlorophenyl)butanoic acidC10H12ClNO2Similar structure but different chlorophenyl group

Properties

IUPAC Name

(3R)-3-amino-4-(4-chlorophenyl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO2/c11-8-3-1-7(2-4-8)5-9(12)6-10(13)14/h1-4,9H,5-6,12H2,(H,13,14)/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCYHDQUYYVDIPY-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(CC(=O)O)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C[C@H](CC(=O)O)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50420714
Record name AG-G-57891
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50420714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

678969-21-6
Record name AG-G-57891
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50420714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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